molecular formula C₁₂H₁₆O₂ B1144880 Methyl 2-(4-ethylphenyl)propanoate CAS No. 65302-57-0

Methyl 2-(4-ethylphenyl)propanoate

Cat. No.: B1144880
CAS No.: 65302-57-0
M. Wt: 192.25
InChI Key:
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Description

Methyl 2-(4-ethylphenyl)propanoate is an organic compound with the molecular formula C12H16O2. It is a methyl ester derivative of 2-(4-ethylphenyl)propanoic acid. This compound is often used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-ethylphenyl)propanoate can be synthesized through the esterification of 2-(4-ethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-(4-ethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylphenyl)propanoate
  • Methyl 2-(4-isopropylphenyl)propanoate
  • Methyl 2-(4-tert-butylphenyl)propanoate

Uniqueness

Methyl 2-(4-ethylphenyl)propanoate is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can result in different physical properties, such as boiling point and solubility, as well as distinct interactions with biological targets .

Properties

IUPAC Name

methyl 2-(4-ethylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-10-5-7-11(8-6-10)9(2)12(13)14-3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKIAVWAYVUSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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